7-[3-[[(2S)-2-[[(2S)-2-aminopentanoyl]amino]pentanoyl]amino]pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride
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Overview
Description
A-70826 is a small molecule drug initially developed by Abbott Laboratories. It is classified as a topoisomerase II inhibitor, which means it interferes with the enzyme topoisomerase II, crucial for DNA replication and cell division. The compound was primarily researched for its potential in treating bacterial infections, although its development was discontinued at the preclinical stage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A-70826 involves multiple steps, including the condensation of specific intermediates. One of the key steps is the condensation of a difluorophenyl compound with a norvalylaminopyrrolidine derivative in the presence of pyridine . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
While detailed industrial production methods for A-70826 are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing purification techniques such as crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
A-70826 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium bis(2-methoxyethoxy)aluminium hydride is a common reducing agent used in organic synthesis.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Chemistry: As a topoisomerase II inhibitor, it has been studied for its role in DNA manipulation and replication processes.
Biology: The compound’s ability to interfere with DNA replication makes it a valuable tool in studying cellular processes and genetic research.
Medicine: Although its development was discontinued, A-70826 was initially researched for its potential in treating bacterial infections
Industry: The compound’s unique properties could be leveraged in developing new antibiotics or other therapeutic agents.
Mechanism of Action
A-70826 exerts its effects by inhibiting the enzyme topoisomerase II. This enzyme is essential for DNA replication and cell division, as it helps to manage DNA supercoiling and untangling. By inhibiting topoisomerase II, A-70826 prevents the proper replication of DNA, leading to cell death. This mechanism is particularly effective against rapidly dividing bacterial cells, making it a potential antibacterial agent .
Comparison with Similar Compounds
Similar Compounds
Etoposide: Another topoisomerase II inhibitor used in cancer treatment.
Doxorubicin: A widely used chemotherapeutic agent that also targets topoisomerase II.
Mitoxantrone: A synthetic anthracenedione with topoisomerase II inhibitory activity.
Uniqueness
A-70826 is unique in its specific molecular structure and its initial development focus on bacterial infections rather than cancer treatment. Its distinct chemical composition and mechanism of action set it apart from other topoisomerase II inhibitors, highlighting its potential in antibacterial research .
Properties
Molecular Formula |
C29H34ClF3N6O5 |
---|---|
Molecular Weight |
639.1 g/mol |
IUPAC Name |
7-[3-[[(2S)-2-[[(2S)-2-aminopentanoyl]amino]pentanoyl]amino]pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C29H33F3N6O5.ClH/c1-3-5-21(33)27(40)35-22(6-4-2)28(41)34-16-9-10-37(13-16)26-20(32)12-17-24(39)18(29(42)43)14-38(25(17)36-26)23-8-7-15(30)11-19(23)31;/h7-8,11-12,14,16,21-22H,3-6,9-10,13,33H2,1-2H3,(H,34,41)(H,35,40)(H,42,43);1H/t16?,21-,22-;/m0./s1 |
InChI Key |
FTKPWZYQYLDWSN-KSNQKOBFSA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)N[C@@H](CCC)C(=O)NC1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)N.Cl |
Canonical SMILES |
CCCC(C(=O)NC(CCC)C(=O)NC1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)N.Cl |
Origin of Product |
United States |
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